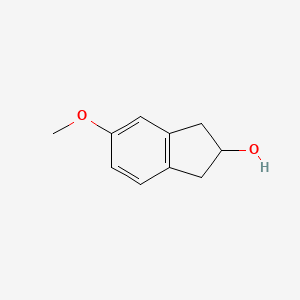![molecular formula C14H23NO4 B13030225 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid CAS No. 2227206-41-7](/img/structure/B13030225.png)
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is a compound that has garnered interest in the field of chemical research due to its unique structural properties. This compound is particularly noted for its use as a rigid linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .
Méthodes De Préparation
The synthesis of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the spirocyclic structure through cyclization reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Applications De Recherche Scientifique
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. This compound serves as a rigid linker that helps in the formation of ternary complexes between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This facilitates the ubiquitination and subsequent degradation of the target protein . Additionally, it is used in the synthesis of chemical conjugates and other bifunctional molecules for various biological and medicinal applications .
Mécanisme D'action
The mechanism of action of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid in PROTACs involves its role as a linker that brings together the target protein and the E3 ubiquitin ligase. The rigid structure of the compound ensures the proper orientation and proximity of the interacting molecules, facilitating the formation of a stable ternary complex. This complex then promotes the ubiquitination of the target protein, leading to its recognition and degradation by the proteasome .
Comparaison Avec Des Composés Similaires
2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid is unique due to its rigid spirocyclic structure, which provides stability and proper orientation in PROTAC molecules. Similar compounds include:
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
- 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
- 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid These compounds also serve as linkers in the development of bifunctional molecules but differ in their structural rigidity and the specific functional groups they contain.
Propriétés
Numéro CAS |
2227206-41-7 |
|---|---|
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-3-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-6-14(9-15)5-4-10(14)8-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Clé InChI |
RKQZHMUJWLRJIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


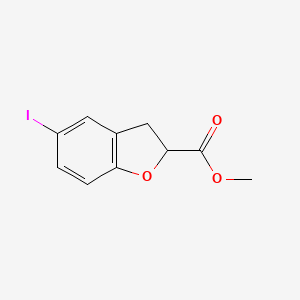

![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)
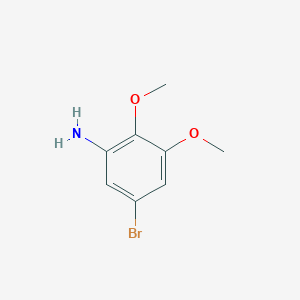
![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)

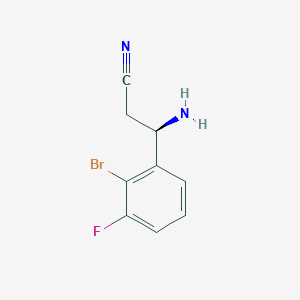
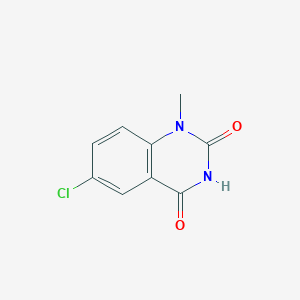
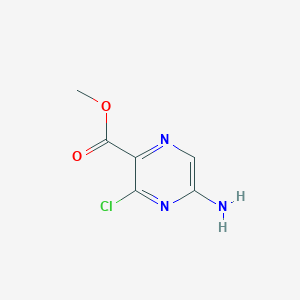
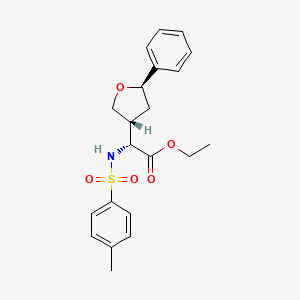

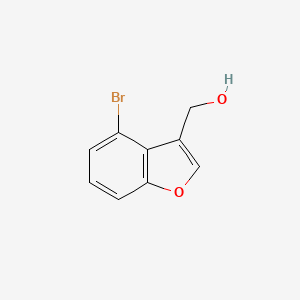
![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
